ML355

概要

説明

VLX-1005は、12-リポキシゲナーゼの選択的なファーストインクラスの小分子阻害剤です。この酵素は、アラキドン酸経路における重要な標的です。 VLX-1005は、免疫駆動血小板活性化および血栓症を阻止する有望な結果を示しており、ヘパリン誘発性血小板減少症患者向けの潜在的な救命治療となる可能性があります .

作用機序

VLX-1005は、12-リポキシゲナーゼを選択的に阻害することでその効果を発揮します。この阻害はアラキドン酸経路を遮断し、炎症促進性および血栓症促進性メディエーターの形成を阻害します。 その結果、VLX-1005は免疫駆動血小板活性化および血栓症を阻止し、ヘパリン誘発性血小板減少症などの病状に対する潜在的な治療法を提供します .

生化学分析

Biochemical Properties

ML355 interacts with the enzyme 12-LOX, inhibiting its activity . 12-LOX is an oxygenase highly expressed in human platelets and uses arachidonic acid released from the phospholipids as a substrate to form bioactive metabolites . The inhibition of 12-LOX by this compound leads to a decrease in the production of these metabolites .

Cellular Effects

This compound has been shown to inhibit platelet activation induced by thrombin or thromboxane A2 . It blocks protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, but not p38 kinase, spleen tyrosine kinase (Syk), or phospholipase C γ 2 phosphorylation in activated platelets . The main inhibitory effect of low doses of this compound (1–20 μM) on thrombin-activated platelets is mediated by the decrease in reactive oxygen species level, whereas high doses of this compound (50 μM) cause cyclic adenosine monophosphate activation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 12-LOX, which leads to a decrease in the production of bioactive metabolites from arachidonic acid . This results in the inhibition of platelet activation and aggregation, thereby preventing thrombus formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently inhibit human platelet aggregation and 12-LOX oxylipin production . It has also been shown to inhibit platelet activation induced by thrombin or thromboxane A2 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to strongly inhibit thrombus formation at higher doses . For example, in C57BL/6 mice, doses of 1.88, 3.75, 7.5, 15, and 30 mg/kg administered orally twice per day for two days resulted in a strong inhibition of thrombus formation .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of 12-LOX, leading to a decrease in the production of bioactive metabolites from arachidonic acid .

Subcellular Localization

It is known that 12-LOX, the enzyme that this compound inhibits, is predominantly expressed in human platelets .

準備方法

合成経路および反応条件

VLX-1005の詳しい合成経路と反応条件は、機密情報であり、公表されていません。 ベンゾチアゾールおよびベンゼンスルホンアミド部分の組み込みを含む一連の有機反応によって化合物が合成されることが知られています .

工業生産方法

VLX-1005の工業生産方法も機密情報です。 一般的に、このような化合物の生産には、化合物の効力と安全性を確保するために、大規模有機合成、精製、品質管理プロセスが含まれます .

化学反応の分析

反応の種類

VLX-1005は、主に小分子阻害剤に典型的な反応を起こします。これには以下が含まれます。

酸化: 化合物は、特に芳香環を含む酸化反応を起こす可能性があります。

還元: 還元反応は、特に還元剤の存在下で起こる可能性があります。

置換: ベンゾチアゾールやベンゼンスルホンアミドなどの官能基が存在するため、求核置換反応と求電子置換反応が起こる可能性があります.

一般的な試薬と条件

VLX-1005の合成と反応に使用される一般的な試薬には以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンや求核剤など.

形成される主な生成物

VLX-1005の反応から形成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応により、さまざまな置換ベンゾチアゾールまたはベンゼンスルホンアミド誘導体が生成される可能性があります .

科学研究アプリケーション

VLX-1005には、いくつかの科学研究アプリケーションがあります。これには以下が含まれます。

化学: 12-リポキシゲナーゼの阻害とそのアラキドン酸経路への影響を研究するためのツール化合物として使用されます。

生物学: 免疫駆動血小板活性化および血栓症における12-リポキシゲナーゼの役割を理解するために研究で使用されます。

医学: ヘパリン誘発性血小板減少症およびその他の免疫媒介性および炎症性疾患の潜在的な治療法として調査されています。

科学的研究の応用

VLX-1005 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of 12-lipoxygenase and its effects on the arachidonic acid pathway.

Biology: Employed in research to understand the role of 12-lipoxygenase in immune-driven platelet activation and thrombosis.

Medicine: Investigated as a potential treatment for heparin-induced thrombocytopenia and other immune-mediated and inflammatory diseases.

Industry: Utilized in the development of new therapeutic agents targeting the arachidonic acid pathway .

類似化合物との比較

類似化合物

ML-355: 同様の特性を持つ別の12-リポキシゲナーゼ阻害剤。

ベンゼンスルホンアミド誘導体: 同様の構造的特徴と阻害活性を有する化合物.

VLX-1005の独自性

VLX-1005は、12-リポキシゲナーゼ阻害剤としての高い選択性と効力によって特徴付けられます。 その新規な作用機序とヘパリン誘発性血小板減少症を治療する可能性は、同クラスの化合物の中で際立っています .

特性

IUPAC Name |

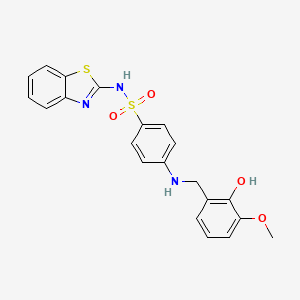

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHBVKBNNRYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532593-30-8 | |

| Record name | VLX-1005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VLX-1005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML355?

A1: this compound specifically targets human 12-lipoxygenase (12-LOX), an enzyme involved in the metabolism of arachidonic acid into various bioactive lipid mediators. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with 12-LOX to exert its inhibitory effects?

A2: Recent cryo-electron microscopy studies revealed that this compound binds to the active site of 12-LOX within a hexameric assembly. This binding interaction prevents arachidonic acid binding, thereby inhibiting the enzyme's catalytic activity. []

Q3: What are the downstream consequences of 12-LOX inhibition by this compound?

A3: this compound effectively reduces the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a key inflammatory mediator generated by 12-LOX. This inhibition of 12-HETE synthesis leads to a decrease in platelet activation, thrombus formation, and inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does this compound affect other signaling pathways besides 12-LOX?

A4: Research suggests that this compound might exert its effects on platelet function through both enzymatic and non-enzymatic mechanisms. Studies show this compound can influence the phosphorylation of specific proteins within platelets, like protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, independently of 12-HETE production. []

Q5: Are there any non-enzymatic roles of 12-LOX that this compound might affect?

A5: Emerging evidence suggests a potential non-enzymatic role for 12-LOX in platelets, involving interactions with proteins like integrin β3, talin-1, Myh9, and ARP 2/3. This compound appears to modulate the dynamics of these protein complexes, potentially contributing to its antiplatelet effects. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C21H19N3O4S2 and a molecular weight of 441.53 g/mol.

Q7: How do structural modifications of this compound impact its activity and selectivity?

A7: Detailed SAR studies have demonstrated that the benzenesulfonamide and 2-hydroxy-3-methoxyphenyl moieties of this compound are crucial for its potent and selective inhibition of 12-LOX. Modifications to these regions can significantly impact the compound's potency and selectivity profile. [, ]

Q8: What is the pharmacokinetic profile of this compound in preclinical models?

A8: Studies in mice have shown that oral administration of this compound achieves reasonable plasma drug levels, with sufficient exposure to exert antithrombotic effects. []

Q9: What in vitro assays have been used to evaluate the efficacy of this compound?

A9: this compound efficacy has been extensively studied using in vitro assays like platelet aggregometry, calcium mobilization assays, and cell-based assays measuring inflammatory mediator release. These assays demonstrate the compound's potent antiplatelet and anti-inflammatory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What animal models have been used to investigate the therapeutic potential of this compound?

A10: Various animal models have been employed to study this compound, including: * Thrombosis Models: FeCl3-induced carotid artery injury and laser-induced cremaster arteriole thrombosis models in mice. [, ] * Heparin-induced thrombocytopenia (HIT) Models: Humanized FcγRIIA transgenic mouse models. [, ] * Diabetes Models: Streptozotocin-induced diabetes models in mice, including humanized mice expressing human ALOX12. [, ]

Q11: What are the key findings from in vivo studies using this compound?

A11: In vivo studies have highlighted the following: * Antithrombotic Effects: this compound effectively impairs thrombus formation, reduces vessel occlusion, and exhibits minimal impact on hemostasis in murine models. [, , ] * Efficacy in HIT: The compound shows promise in treating HIT by reducing thrombocytopenia, platelet activation, and thrombus formation in relevant mouse models. [, , ] * Potential in Diabetes: this compound demonstrates the ability to delay hyperglycemia progression and protect against β-cell damage in specific preclinical models of diabetes. [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has successfully completed a phase I clinical trial for heparin-induced thrombocytopenia and has received fast-track designation by the FDA. []

Q13: How does this compound affect the oxylipin profile in different biological systems?

A13: Research indicates that this compound can alter the balance of pro-inflammatory and anti-inflammatory oxylipins. For instance, in LPS-stimulated astrocyte cultures, this compound shifted the oxylipin profile towards a less neurotoxic state. []

Q14: Is there a role for this compound in modulating the immune response in diabetes?

A14: Studies suggest that this compound might influence immune cell infiltration into pancreatic islets, potentially through modulation of chemokine receptor expression. This finding warrants further investigation into its immunomodulatory potential in the context of diabetes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。